1-Morpholin-4-yl-benzo[f]chromen-3-one
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Overview
Description
1-Morpholin-4-yl-benzo[f]chromen-3-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-benzo[f]chromen-3-one typically involves the condensation of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the desired chromene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes with functional groups like halides, alkyl, and amino groups.
Scientific Research Applications
1-Morpholin-4-yl-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of organic fluorescent materials for biochemical and biological imaging.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-Morpholin-4-yl-benzo[f]chromen-3-one can be compared with other chromene derivatives:
Similar Compounds: 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, 3-Morpholin-4-yl-benzo[f]chromen-1-one.
Uniqueness: The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a unique candidate for drug development and other applications.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-morpholin-4-ylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2 |
InChI Key |
BYCFTTKUJHROAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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